molecular formula C10H15NO2S B073704 4-Butylbenzenesulfonamide CAS No. 1135-00-8

4-Butylbenzenesulfonamide

Cat. No. B073704
CAS RN: 1135-00-8
M. Wt: 213.3 g/mol
InChI Key: IWEMSJAOIKQBBZ-UHFFFAOYSA-N
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Description

4-Butylbenzenesulfonamide, also known as N-butylbenzenesulfonamide or Benzenesulfonic acid butyl amide, is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.297 . It is also known by other names such as Plastomoll BMB, Dellatol BBS, Plasthall BSA, and Uniplex 214 .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-Butylbenzenesulfonamide, involves a coordinated effort of multiple stakeholders . The design of the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold was shown in a study . The synthesis involves intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .


Molecular Structure Analysis

The molecular structure of 4-Butylbenzenesulfonamide can be represented as a 2D Mol file or a computed 3D SD file . The structure is also available for viewing using Java or Javascript .


Physical And Chemical Properties Analysis

4-Butylbenzenesulfonamide is a solid substance with an off-white color . Its melting point ranges from 93 to 95 degrees Celsius . Other physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Immunotoxicity Studies

NBBS has been studied for its impacts on immune function in adult mice and developmentally exposed rats . The studies were conducted to evaluate the potential for NBBS to modulate the immune system. The results showed that oral exposure to NBBS has the potential to produce immunomodulatory effects on both innate and adaptive immune responses . These effects appear to have some dependence on species, sex, and period of exposure (developmental vs. adult) .

Plasticizer in Various Polymers

NBBS is widely used as a plasticizer in polyacetals, polyamides, and polycarbonates . It helps increase the flexibility, workability, and durability of these materials .

Environmental Contaminant

NBBS is an emerging contaminant of concern for environmental and human health . It has been found in groundwater and effluent from wastewater treatment sites .

Developmental Toxicity

Studies have been conducted to understand the risks and health effects of exposure to NBBS in developmentally exposed rats . The results showed that NBBS treatment-related immune effects were sex-dependent .

Adult Exposure Studies

Research has been conducted to understand the risks and health effects of exposure to NBBS in adult-exposed mice . The results showed that NBBS treatment suppressed the antibody-forming cell response to SRBC with small increases in T cell responses and NK cell activity .

High Production Volume Plasticizer

NBBS is a high production volume plasticizer . This means it is produced or imported in the United States in quantities of 1 million pounds or more per year .

Safety and Hazards

4-Butylbenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .

properties

IUPAC Name

4-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEMSJAOIKQBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366043
Record name 4-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzenesulfonamide

CAS RN

1135-00-8
Record name 4-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Butylbenzenesulfonamide interact with human Carbonic Anhydrase II at a molecular level?

A1: While the provided abstract doesn't detail the specific interactions, the paper likely elucidates the binding mode of 4-Butylbenzenesulfonamide within the active site of human Carbonic Anhydrase II. This interaction likely involves the sulfonamide group coordinating with the zinc ion crucial for the enzyme's catalytic activity. Further interactions with amino acid residues within the active site are also probable and could be elucidated by analyzing the 3D structure presented in the paper [].

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